![molecular formula C26H26FN5O3 B2722621 2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941938-63-2](/img/structure/B2722621.png)
2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H26FN5O3 and its molecular weight is 475.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Design and Pharmacological Potential
Research into compounds with a pyrazolo[1,5-a]pyrazin-4(5H)-one core structure, similar to the specified chemical entity, has demonstrated considerable interest in the pharmacological community. Compounds with this core have been synthesized and evaluated for their potential in treating various conditions, including their role as anticancer and antioxidant agents. For instance, Mahmoud et al. (2017) synthesized various fused heterocyclic systems with expectations of considerable chemical and pharmacological activities, demonstrating the versatility of such compounds in drug design and development (Mahmoud, El-Bordany, & Elsayed, 2017).
Antimicrobial and Antibacterial Research
The exploration of novel antimicrobial agents is crucial in addressing the rising challenge of antibiotic resistance. Compounds featuring piperazine and pyrazolo[1,5-a]pyrazin-4(5H)-one units have been investigated for their antimicrobial properties. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, demonstrating the potential for good or moderate activities against test microorganisms, indicating the role of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
G Protein-Coupled Receptor (GPCR) Targeting
Compounds with structural motifs similar to the described chemical have been found to target G protein-coupled receptors (GPCRs), offering insights into the development of therapeutics for neurological disorders. Moller et al. (2017) discovered a series of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, highlighting the compound's relevance in designing G protein-biased partial agonists (Moller et al., 2017).
Antitubercular and Antifungal Activities
The fight against tuberculosis and fungal infections benefits significantly from the development of new chemical entities. Research by Sriram et al. (2006) on pyrazinamide Mannich bases, which share structural similarities with the compound , revealed potent antitubercular properties, offering a pathway to novel antitubercular therapies (Sriram, Yogeeswari, & Reddy, 2006).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3/c1-2-35-20-9-7-19(8-10-20)22-17-24-26(34)31(15-16-32(24)28-22)18-25(33)30-13-11-29(12-14-30)23-6-4-3-5-21(23)27/h3-10,15-17H,2,11-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUGIQUFURHXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2722539.png)
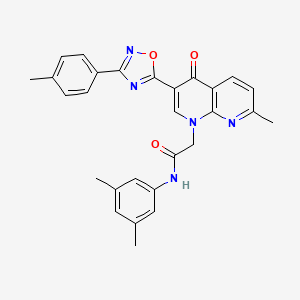
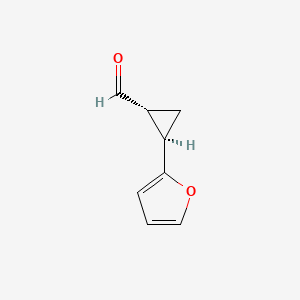
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2722545.png)
![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2722548.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)
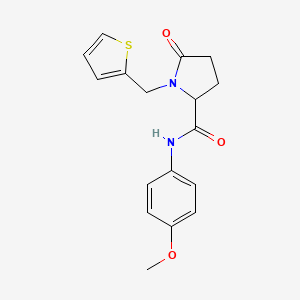
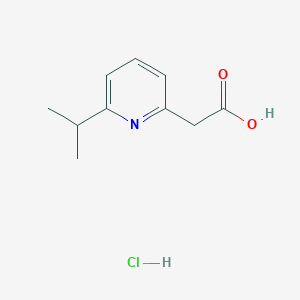
![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)
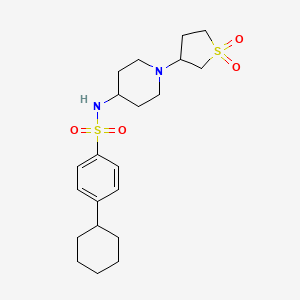
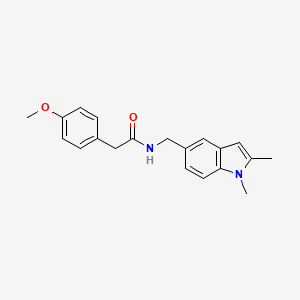
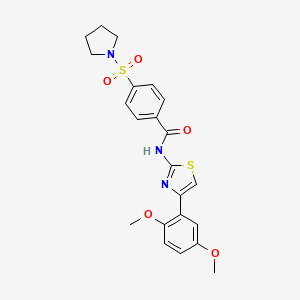
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2722561.png)